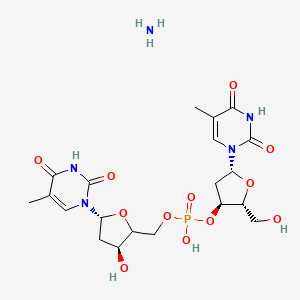

Thymidylyl-(3'->5')-thymidine

Description

Properties

CAS No. |

1969-54-6 |

|---|---|

Molecular Formula |

C20H27N4O12P |

Molecular Weight |

546.4 g/mol |

IUPAC Name |

[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C20H27N4O12P/c1-9-5-23(19(29)21-17(9)27)15-3-11(26)14(35-15)8-33-37(31,32)36-12-4-16(34-13(12)7-25)24-6-10(2)18(28)22-20(24)30/h5-6,11-16,25-26H,3-4,7-8H2,1-2H3,(H,31,32)(H,21,27,29)(H,22,28,30)/t11-,12-,13+,14+,15+,16+/m0/s1 |

InChI Key |

FCXGCSBZKOHCLB-KPRKPIBOSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)(O)OCC3[C@H](C[C@@H](O3)N4C=C(C(=O)NC4=O)C)O.N |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3CO)N4C=C(C(=O)NC4=O)C)O.N |

sequence |

TT |

Synonyms |

d(TpT) d-TpT dTpdT thymidylyl (3',5')-ribothymidine thymidylyl-(3'-5')-thymidine Tp5meU |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Thymidylyl-(3'->5')-thymidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Thymidylyl-(3'->5')-thymidine, a fundamental dinucleotide also known as TpT. This document details the prevalent solid-phase synthesis methodology and the analytical techniques employed to verify the structure, purity, and integrity of the synthesized molecule.

Introduction

Thymidylyl-(3'->5')-thymidine (TpT) is a deoxyribonucleic acid (DNA) dinucleotide, consisting of two thymidine nucleosides linked by a phosphodiester bond between the 3' hydroxyl group of the first nucleoside and the 5' hydroxyl group of the second. As a basic building block of DNA, TpT is crucial in various research applications, including the study of DNA structure and function, DNA-protein interactions, and as a starting material for the synthesis of longer oligonucleotides for therapeutic and diagnostic purposes. The reliable synthesis and thorough characterization of TpT are paramount to ensure the accuracy and reproducibility of these applications.

Synthesis of Thymidylyl-(3'->5')-thymidine

The most common and efficient method for the synthesis of TpT and other oligonucleotides is the solid-phase phosphoramidite method .[1][2] This technique involves the sequential addition of protected nucleoside phosphoramidites to a growing chain that is covalently attached to an insoluble solid support, typically controlled pore glass (CPG).[3][4] The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation.

Solid-Phase Synthesis Workflow

The synthesis proceeds in the 3' to 5' direction. The first nucleoside (the 3'-terminal thymidine) is attached to the solid support. The synthesis cycle then begins for the addition of the second thymidine.

References

- 1. atdbio.com [atdbio.com]

- 2. data.biotage.co.jp [data.biotage.co.jp]

- 3. Synthesis of novel di-Se-containing thymidine and Se-DNAs for structure and function studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

An In-depth Technical Guide to the Biochemical Properties of Thymidylyl-(3'->5')-thymidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymidylyl-(3'->5')-thymidine, a dinucleotide also recognized as TpT or d(TpT), is a fundamental component of DNA and a key molecule in various cellular processes. An understanding of its biochemical properties is critical for research in molecular biology, drug development, and DNA repair mechanisms. This guide provides a comprehensive overview of the structural, physicochemical, and thermodynamic characteristics of TpT. It includes detailed experimental protocols for its analysis and purification, and explores its role in cellular signaling pathways. All quantitative data are presented in structured tables for clarity and comparative analysis.

Physicochemical and Structural Properties

Thymidylyl-(3'->5')-thymidine is a dinucleoside monophosphate composed of two thymidine units linked by a phosphodiester bond between the 3' hydroxyl group of one thymidine and the 5' hydroxyl group of the other.

General Properties

| Property | Value | Source |

| Molecular Formula | C20H26N4O12P- | PubChem |

| Molecular Weight | 545.41 g/mol | PubChem |

| Canonical SMILES | CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)N4C=C(C(=O)NC4=O)C)O)O | PubChem |

| InChI Key | YZCYMYWDZFAUDD-RNGXCGTMSA-N | PubChem |

| Appearance | White to off-white powder | Commercial Suppliers |

| Solubility | Soluble in water | General Knowledge |

Computed Properties

| Property | Value | Source |

| XLogP3-AA | -2.3 | PubChem |

| Hydrogen Bond Donor Count | 4 | PubChem |

| Hydrogen Bond Acceptor Count | 10 | PubChem |

| Rotatable Bond Count | 7 | PubChem |

| Exact Mass | 545.13358 g/mol | PubChem |

| Monoisotopic Mass | 545.13358 g/mol | PubChem |

| Topological Polar Surface Area | 224 Ų | PubChem |

| Heavy Atom Count | 37 | PubChem |

| Formal Charge | -1 | PubChem |

| Complexity | 969 | PubChem |

Structural and Conformational Data

A conformational study of d(TpT) using 270 MHz NMR spectroscopy has provided insights into its solution structure.

| Conformational Parameter | Value/Observation | Source |

| Sugar Pucker (3'-Thymidine) | Predominantly S-type (C2'-endo) | [1] |

| Sugar Pucker (5'-Thymidine) | Predominantly S-type (C2'-endo) | [1] |

| Glycosidic Bond Conformation | Preferentially anti conformation | [1] |

| Backbone Torsion Angle (γ+) | ~75% population | [1] |

Thermodynamic Properties

The thermodynamic stability of dinucleotides is crucial for understanding DNA hybridization and melting processes. While specific experimental values for the enthalpy and entropy of TpT melting are not widely published, general principles of dinucleotide thermodynamics apply. The stability is influenced by base stacking interactions and hydrogen bonding.

| Thermodynamic Parameter | Value | Method | Source |

| Melting Temperature (Tm) | Not available | UV thermal denaturation | - |

| Enthalpy of Melting (ΔH°) | Not available | UV thermal denaturation | - |

| Entropy of Melting (ΔS°) | Not available | UV thermal denaturation | - |

| Gibbs Free Energy of Melting (ΔG°) | Not available | Calculated | - |

Note: These values can be determined experimentally using UV thermal denaturation as described in the protocols section.

Role in Cellular Processes and Signaling

Thymidylyl-(3'->5')-thymidine plays a significant role in DNA repair pathways. UV radiation can induce the formation of cyclobutane pyrimidine dimers (CPDs) and (6-4) photoproducts between adjacent thymine bases, leading to DNA damage. The recognition and repair of these lesions are critical for maintaining genomic integrity. The presence of such DNA damage can trigger the p53 signaling pathway, a key tumor suppressor pathway.

Proposed TpT-Mediated Activation of the p53 Signaling Pathway

The following diagram illustrates a proposed logical workflow for how DNA damage involving TpT can lead to the activation of the p53 pathway.

Caption: Proposed p53 activation pathway initiated by TpT-containing DNA damage.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of Thymidylyl-(3'->5')-thymidine. The following sections provide step-by-step protocols for key analytical techniques.

Purification of TpT by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the purification of TpT from a synthetic mixture or a biological extract using reversed-phase HPLC.

Caption: A typical workflow for the purification of TpT using reversed-phase HPLC.

Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0, in HPLC-grade water.

-

Mobile Phase B: 0.1 M TEAA, pH 7.0, in 50% acetonitrile/water.

-

Filter both mobile phases through a 0.45 µm filter and degas.

-

-

Sample Preparation:

-

Dissolve the crude TpT sample in Mobile Phase A to a concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 260 nm.

-

Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

-

Injection Volume: 20-100 µL, depending on the sample concentration and column capacity.

-

-

Fraction Collection and Analysis:

-

Collect the fractions corresponding to the major peak with the expected retention time for TpT.

-

Analyze the purity of the collected fractions by analytical HPLC under the same conditions.

-

Pool the pure fractions and lyophilize to obtain the purified TpT as a solid.

-

Conformational Analysis of TpT by 2D NMR Spectroscopy

Two-dimensional NMR spectroscopy is a powerful tool for elucidating the solution conformation of dinucleotides like TpT. COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are particularly informative.

Caption: Workflow for the conformational analysis of TpT using 2D NMR spectroscopy.

Methodology:

-

Sample Preparation:

-

Dissolve 1-5 mg of lyophilized, purified TpT in 0.5 mL of 99.9% D₂O.

-

Lyophilize and redissolve in D₂O two more times to exchange labile protons.

-

Finally, dissolve in 0.5 mL of 99.96% D₂O and add a small amount of a chemical shift reference standard (e.g., DSS or TSP).

-

-

NMR Data Acquisition:

-

Acquire spectra on a high-field NMR spectrometer (≥ 400 MHz).

-

1D ¹H NMR: Acquire a standard proton spectrum to check for sample purity and concentration.

-

2D DQF-COSY: Acquire a Double-Quantum Filtered COSY spectrum to identify J-coupled protons within the deoxyribose sugar rings.

-

2D NOESY: Acquire a NOESY spectrum with a mixing time of 200-400 ms to observe through-space correlations between protons, which are indicative of their spatial proximity.

-

-

Data Processing and Analysis:

-

Process the acquired FIDs using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phasing, and baseline correction.

-

Resonance Assignment: Use the COSY spectrum to trace the connectivity of the sugar protons (H1' to H4', H5', H5''). Use the NOESY spectrum to connect the base protons (H6, CH₃) to the sugar protons of the same and adjacent residues.

-

Conformational Analysis: Analyze the intensities of the NOE cross-peaks to estimate interproton distances. For example, the intensity of the NOE between the H6 of a thymine and the H1' of its own sugar is indicative of the glycosidic torsion angle (anti or syn). The pattern of intra- and inter-residue NOEs provides information about the sugar pucker and the overall helical conformation.

-

Molecular Weight Determination and Fragmentation Analysis by Mass Spectrometry

Mass spectrometry is a sensitive technique for confirming the molecular weight of TpT and for studying its fragmentation patterns, which can be useful for structural elucidation and for identifying modifications.

Caption: Workflow for the analysis of TpT by mass spectrometry.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a solution of purified TpT at a concentration of 1-10 µM in a 50:50 mixture of acetonitrile and water. A small amount of a volatile base like triethylamine can be added to enhance deprotonation in negative ion mode.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode to observe the deprotonated molecule [M-H]⁻.

-

Mass Analyzer: Any suitable mass analyzer can be used, such as a quadrupole, ion trap, or time-of-flight (TOF).

-

Full Scan MS: Acquire a full scan mass spectrum to identify the molecular ion of TpT. The expected m/z for [M-H]⁻ is approximately 544.1.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Isolate the precursor ion corresponding to [M-H]⁻ in the mass analyzer.

-

Induce fragmentation of the precursor ion using collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

-

Acquire the mass spectrum of the resulting fragment ions.

-

-

Data Analysis:

-

Analyze the fragmentation pattern. Characteristic fragments for dinucleotides include ions resulting from cleavage of the phosphodiester backbone (e.g., w- and a-B-ions) and loss of the nucleobase. This fragmentation data confirms the identity and sequence of the dinucleotide.

-

Conclusion

This technical guide has provided a detailed overview of the biochemical properties of Thymidylyl-(3'->5')-thymidine. The presented data and protocols offer a valuable resource for researchers and professionals working with this important biomolecule. Further experimental determination of its thermodynamic properties and a high-resolution crystal structure would provide a more complete understanding of its behavior. The proposed involvement of TpT-induced DNA damage in the activation of the p53 pathway highlights its significance in cellular responses to genotoxic stress and its relevance as a target for therapeutic intervention.

References

In Vitro Stability of Thymidylyl-(3'->5')-thymidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro stability of thymidylyl-(3'->5')-thymidine (TpT), a fundamental dinucleoside monophosphate. Understanding the stability of TpT is critical for its use in various research and therapeutic applications, including its function as a building block for oligonucleotides and its potential role in signaling pathways. This document outlines the key factors influencing its stability, methodologies for assessment, and potential degradation pathways.

Introduction to Thymidylyl-(3'->5')-thymidine Stability

Thymidylyl-(3'->5')-thymidine is a dinucleotide composed of two thymidine residues linked by a phosphodiester bond. The integrity of this phosphodiester linkage is paramount to its biological function and is susceptible to cleavage under various chemical and enzymatic conditions. The primary modes of degradation for TpT in an in vitro setting are enzymatic hydrolysis by nucleases and chemical hydrolysis, which is influenced by pH and temperature.

Factors Influencing In Vitro Stability

The stability of TpT can be affected by a multitude of factors, with enzymatic degradation being the most significant in biological matrices.

2.1. Enzymatic Degradation:

Biological fluids such as serum, plasma, and cell culture media contain a variety of nucleases that can degrade TpT. These enzymes are broadly classified as:

-

Phosphodiesterases (PDEs): These enzymes hydrolyze phosphodiester bonds. Snake venom phosphodiesterase (SVPD) is a well-characterized exonuclease that cleaves oligonucleotides from the 3'-end, releasing 5'-mononucleotides.

-

Endonucleases and Exonucleases: Present in serum and cell lysates, these enzymes can cleave phosphodiester bonds within the sequence or at the termini of oligonucleotides, respectively. For a dinucleotide like TpT, both types of activity can lead to its degradation into thymidine and thymidine 5'-monophosphate.

2.2. Chemical Degradation:

-

pH: The phosphodiester bond of TpT is generally stable in the neutral pH range (pH 5-9). However, its stability decreases under strongly acidic or alkaline conditions. At low pH, depurination can occur, although this is more relevant for purine-containing oligonucleotides. At high pH, alkaline hydrolysis of the phosphodiester bond can be accelerated.

-

Temperature: Elevated temperatures can increase the rate of both chemical and enzymatic degradation. For long-term storage, it is advisable to keep TpT solutions at low temperatures (e.g., -20°C or -80°C).

Quantitative Stability Data

While specific kinetic data for the degradation of thymidylyl-(3'->5')-thymidine is not extensively available in the public domain, the stability of dinucleoside monophosphates is generally lower than that of longer oligonucleotides due to their greater accessibility to nucleases. The following table summarizes expected stability trends based on the available literature for oligonucleotides.

| Condition | Stability Trend | Primary Degradation Pathway |

| Human Serum (37°C) | Low | Enzymatic (Exo- and Endonucleases) |

| Fetal Bovine Serum (37°C) | Low | Enzymatic (Exo- and Endonucleases) |

| Cell Culture Media (e.g., DMEM, RPMI-1640) with Serum | Low to Moderate | Enzymatic (Exo- and Endonucleases from serum) |

| Cell Culture Media (Serum-Free) | Moderate to High | Minimal enzymatic activity |

| Phosphate Buffered Saline (PBS, pH 7.4, 37°C) | High | Chemical hydrolysis (slow) |

| Acidic Buffer (pH < 5, 37°C) | Moderate | Acid-catalyzed hydrolysis |

| Alkaline Buffer (pH > 9, 37°C) | Moderate | Base-catalyzed hydrolysis |

Experimental Protocols for Stability Assessment

The in vitro stability of TpT can be assessed using the following experimental protocols.

4.1. In Vitro Stability Assay in Serum or Cell Culture Media

This protocol is designed to evaluate the stability of TpT in a biologically relevant matrix.

Materials:

-

Thymidylyl-(3'->5')-thymidine (TpT) standard solution

-

Human serum or Fetal Bovine Serum (FBS)

-

Cell culture medium (e.g., DMEM)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Incubator (37°C)

-

Microcentrifuge tubes

-

HPLC system with a reverse-phase C18 column

-

Mobile phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

-

Mobile phase B: Acetonitrile

-

Quenching solution (e.g., 0.5 M HCl or organic solvent)

Procedure:

-

Prepare a stock solution of TpT in PBS.

-

In microcentrifuge tubes, mix the TpT solution with the test matrix (e.g., 50% human serum in PBS) to a final desired concentration of TpT.

-

Incubate the samples at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the quenching solution to stop enzymatic activity.

-

Centrifuge the samples to pellet any precipitated proteins.

-

Analyze the supernatant by reverse-phase HPLC.

-

Quantify the amount of remaining intact TpT by integrating the peak area and comparing it to a standard curve. The appearance of degradation products such as thymidine and thymidine 5'-monophosphate can also be monitored.

4.2. Enzymatic Degradation Assay using Snake Venom Phosphodiesterase (SVPD)

This assay assesses the susceptibility of TpT to a specific exonuclease.

Materials:

-

Thymidylyl-(3'->5')-thymidine (TpT)

-

Snake Venom Phosphodiesterase (SVPD)

-

Reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 8.5)

-

Incubator (37°C)

-

HPLC system as described above

Procedure:

-

Prepare a solution of TpT in the reaction buffer.

-

Initiate the reaction by adding a known amount of SVPD to the TpT solution.

-

Incubate the reaction mixture at 37°C.

-

At defined time intervals, take aliquots and stop the reaction (e.g., by heat inactivation or addition of a chelating agent like EDTA).

-

Analyze the samples by HPLC to determine the concentration of remaining TpT and the formation of thymidine 5'-monophosphate.

-

Calculate the initial rate of hydrolysis to determine kinetic parameters if desired.

Visualizations

5.1. Chemical Structure and Potential Cleavage Sites

Caption: Structure of TpT and potential cleavage sites.

5.2. Experimental Workflow for In Vitro Stability Assay

Caption: Workflow for in vitro stability assessment of TpT.

5.3. Degradation Pathway of TpT by Phosphodiesterase

Caption: Enzymatic degradation pathway of TpT.

Navigating the Core: A Technical Guide to the Biological Significance of Thymidylyl-(3'->5')-thymidine

For Immediate Release

A Deep Dive into the Dinucleotide at the Heart of DNA Integrity and Damage

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the mechanism of action and biological relevance of Thymidylyl-(3'->5')-thymidine (TpT). While not possessing a classical pharmacological mechanism of action as a signaling molecule or enzyme modulator, the significance of TpT lies in its fundamental role as a structural component of DNA, its position at the crossroads of critical metabolic pathways, and its unfortunate prominence as a primary target for UV-induced DNA damage. This document elucidates the lifecycle of TpT from the metabolism of its precursors to its role in DNA damage and the subsequent repair pathways.

The Metabolic Foundation: Synthesis and Catabolism of Thymidine Nucleotides

The journey of Thymidylyl-(3'->5')-thymidine begins not with the dinucleotide itself, but with the synthesis and regulation of its precursor, thymidine, and its phosphorylated derivatives. The cellular pool of deoxythymidine triphosphate (dTTP), the immediate precursor for the incorporation of thymidine into DNA, is tightly controlled through two primary pathways: the de novo pathway and the salvage pathway.

The de novo pathway synthesizes deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP), a reaction catalyzed by thymidylate synthase. The salvage pathway recycles thymidine from DNA degradation, phosphorylating it to dTMP via the enzyme thymidine kinase. These pathways are critical for maintaining a balanced supply of nucleotides for DNA replication and repair.[1]

An imbalance in the thymidine nucleotide pool can have severe consequences. An excess of thymidine can be mutagenic and recombinogenic, while a deficiency can lead to increased mutation rates and replication stress.[2]

Below is a diagram illustrating the key enzymatic steps in thymidine metabolism.

Table 1: Quantitative Data for Key Enzymes in Human Thymidine Metabolism

| Enzyme | Substrate(s) | Km Value(s) | Inhibitor(s) |

| Thymidine Kinase 1 (cytosolic) | Thymidine | 0.5 µM (high affinity), 14 µM (low affinity) | TTP |

| ATP | - | TTP (Ki = 8.5 µM) | |

| Thymidine Kinase 2 (mitochondrial) | Thymidine | 6.6 µM | - |

| Deoxycytidine | 20 µM | - | |

| Thymidylate Synthase | dUMP | - | 5-Fluorouracil (irreversible) |

| Dihydropyrimidine Dehydrogenase | Uracil | 0.8 µM | - |

| NADPH | 0.12 µM | - | |

| Thymidine Phosphorylase | Thymidine | - | - |

| Phosphate | - | - |

The Structural Role and Vulnerability of TpT in DNA

Within the DNA double helix, Thymidylyl-(3'->5')-thymidine is a dinucleotide sequence linked by a phosphodiester bond. While structurally integral, the adjacency of two thymine bases makes the TpT sequence the most common site for damage induced by ultraviolet (UV) radiation.

UV light, particularly UVB, can cause the formation of covalent linkages between the two thymine bases of a TpT sequence, resulting in the formation of cyclobutane pyrimidine dimers (CPDs) or (6-4) photoproducts. These lesions distort the DNA helix, blocking the progression of DNA polymerase and RNA polymerase, thereby halting replication and transcription. If left unrepaired, these photoproducts are mutagenic and can lead to cell death or carcinogenesis.

References

Thymidylyl-(3'->5')-thymidine: A Key Building Block for Advanced Oligonucleotide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of oligonucleotides with high fidelity and efficiency is paramount for a wide range of applications, from therapeutic agents like antisense oligonucleotides and siRNAs to diagnostic tools such as PCR primers and probes.[1][2] The foundational technology for this is the phosphoramidite solid-phase synthesis method.[3][4] While the stepwise addition of mononucleotide phosphoramidites is the standard, the use of pre-formed dinucleotide building blocks, such as thymidylyl-(3'->5')-thymidine (T-T dimer), offers distinct advantages in specific contexts. This guide provides a comprehensive overview of the synthesis, application, and technical considerations for using thymidylyl-(3'->5')-thymidine phosphoramidite in oligonucleotide synthesis.

Advantages of Using Dimer Phosphoramidites

The primary advantage of employing dimer phosphoramidites is the reduction in the number of synthesis cycles required to assemble a target oligonucleotide. Each cycle, consisting of deblocking, coupling, capping, and oxidation, introduces the potential for side reactions and impurities. By adding two nucleotide residues in a single coupling step, the overall efficiency of synthesizing longer or repetitive sequences can be improved, leading to a higher yield of the full-length product and simplified purification.[5]

Synthesis of Thymidylyl-(3'->5')-thymidine Phosphoramidite

The preparation of a thymidylyl-(3'->5')-thymidine phosphoramidite synthon is a multi-step process that involves the protection of reactive groups on the nucleosides, the formation of the phosphodiester bond between the two thymidine units, and subsequent phosphitylation to create the reactive phosphoramidite. The following is a generalized experimental protocol based on established phosphoramidite chemistry principles.[6][7]

Experimental Protocol: Synthesis of 5'-O-DMT-thymidylyl-(3'->5')-thymidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite

Materials:

-

5'-O-Dimethoxytrityl (DMT)-thymidine

-

3'-O-TBDMS-thymidine (tert-butyldimethylsilyl protected)

-

N,N-Diisopropylamino cyanoethyl phosphoramidic chloride

-

Tetrazole

-

Iodine (I₂)

-

Pyridine

-

Dichloromethane (DCM)

-

Acetonitrile (ACN)

-

Triethylamine (TEA)

-

Thiophenol

-

Ammonium hydroxide

Procedure:

-

Step 1: Coupling of Protected Thymidine Monomers.

-

Dissolve 5'-O-DMT-thymidine and a slight excess of 3'-O-TBDMS-thymidine in anhydrous acetonitrile.

-

Add tetrazole as an activator and N,N-Diisopropylamino cyanoethyl phosphoramidic chloride to initiate the coupling reaction, forming a protected T-T dimer with a phosphite triester linkage.

-

Monitor the reaction by thin-layer chromatography (TLC) or HPLC.

-

Upon completion, quench the reaction and purify the product using silica gel chromatography.

-

-

Step 2: Oxidation of the Phosphite Triester.

-

Dissolve the purified, protected dimer in a solution of iodine in THF/pyridine/water.

-

This oxidizes the phosphite triester to the more stable phosphate triester.

-

Purify the oxidized dimer by silica gel chromatography.

-

-

Step 3: Deprotection of the 3'-O-TBDMS Group.

-

Treat the oxidized dimer with a solution of triethylamine trihydrofluoride (TEA·3HF) in an organic solvent to selectively remove the TBDMS protecting group from the 3'-hydroxyl position.

-

Monitor the deprotection by TLC or HPLC.

-

Purify the resulting product with the free 3'-hydroxyl group.

-

-

Step 4: Phosphitylation of the 3'-Hydroxyl Group.

-

Dissolve the purified dimer with the free 3'-hydroxyl in anhydrous dichloromethane.

-

Add N,N-diisopropylethylamine (Hunig's base) followed by 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.[6]

-

This reaction introduces the reactive phosphoramidite moiety at the 3'-position.

-

The final product, 5'-O-DMT-thymidylyl-(3'->5')-thymidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite, is purified under anhydrous conditions, typically by precipitation.

-

The following diagram illustrates the key steps in the synthesis of the thymidylyl-(3'->5')-thymidine phosphoramidite.

Caption: Synthesis of the T-T Dimer Phosphoramidite.

Incorporation into Oligonucleotides via Solid-Phase Synthesis

The thymidylyl-(3'->5')-thymidine phosphoramidite is incorporated into a growing oligonucleotide chain using a standard automated DNA synthesizer. The synthesis cycle is analogous to that of monomer phosphoramidites.

Experimental Workflow: Solid-Phase Oligonucleotide Synthesis

The solid-phase synthesis of oligonucleotides proceeds in a 3' to 5' direction on a solid support, typically controlled pore glass (CPG).[8] The cycle consists of four main steps:

-

Deblocking (Detritylation): The 5'-DMT protecting group of the nucleotide attached to the solid support is removed with a mild acid (e.g., trichloroacetic acid in dichloromethane), exposing the 5'-hydroxyl group for the next coupling step.[8]

-

Coupling: The thymidylyl-(3'->5')-thymidine phosphoramidite, activated by a catalyst such as tetrazole or 5-ethylthio-1H-tetrazole (ETT), is added to the reaction column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride and 1-methylimidazole).

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.

This cycle is repeated until the desired oligonucleotide sequence is assembled.

The following diagram illustrates the workflow for incorporating the T-T dimer into an oligonucleotide.

Caption: Oligonucleotide Synthesis Workflow with T-T Dimer.

Quantitative Data and Performance

The performance of thymidylyl-(3'->5')-thymidine phosphoramidite in oligonucleotide synthesis is evaluated based on its coupling efficiency and the stability of the resulting oligonucleotides.

| Parameter | Typical Value | Notes |

| Coupling Efficiency | > 98% | Per coupling step. Slightly lower than monomeric phosphoramidites due to steric hindrance, but still highly efficient. |

| Overall Yield | Dependent on oligo length | The use of dimers can lead to higher overall yields for sequences with repeating T-T units by reducing the total number of coupling cycles. |

| Purity of Crude Oligo | High | The reduction in synthesis cycles can lead to a lower accumulation of failure sequences, simplifying purification. |

| Thermal Stability (Tm) | No significant change | The incorporation of a pre-formed T-T dimer does not significantly alter the melting temperature (Tm) of the resulting oligonucleotide duplex compared to one synthesized with monomers. |

Applications in Research and Drug Development

The use of thymidylyl-(3'->5')-thymidine phosphoramidite is particularly advantageous in several areas:

-

Synthesis of Oligonucleotides with Poly-Thymidine Tracts: For sequences containing multiple consecutive thymidine residues, such as poly-T tails in mRNA constructs or certain aptamers, using a T-T dimer can significantly expedite the synthesis process and improve yields.

-

Preparation of Diagnostic Probes: Molecular beacons and other hybridization probes often contain poly-T linkers. The use of dimer phosphoramidites can streamline their production.

-

Therapeutic Oligonucleotides: In the synthesis of antisense oligonucleotides or siRNAs where thymidine repeats are present, dimer building blocks can enhance manufacturing efficiency.[1]

-

Gene Synthesis: For the assembly of synthetic genes, where long stretches of DNA are required, dimer phosphoramidites can be a valuable tool to reduce synthesis time and improve the quality of the final product.

Conclusion

Thymidylyl-(3'->5')-thymidine as a phosphoramidite building block represents a valuable tool for the efficient synthesis of specific types of oligonucleotides. By reducing the number of synthetic cycles, it can lead to higher yields and purity, particularly for sequences containing thymidine repeats. While the synthesis of the dimer itself is a multi-step process, the benefits it offers in the subsequent automated synthesis of complex oligonucleotides make it an important consideration for researchers and professionals in the fields of biotechnology and drug development. The continued refinement of phosphoramidite chemistry, including the use of such specialized building blocks, will continue to drive innovation in nucleic acid-based technologies.[2]

References

- 1. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]

- 2. Beyond the Basics: Specialized Applications of Nucleoside Phosphoramidite Chemistry - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]

- 3. twistbioscience.com [twistbioscience.com]

- 4. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigations into the synthesis of a nucleotide dimer via mechanochemical phosphoramidite chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Preparation of trinucleotide phosphoramidites as synthons for the synthesis of gene libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

Enzymatic Synthesis of Thymidylyl-(3'->5')-thymidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic synthesis of Thymidylyl-(3'->5')-thymidine (TpT), a fundamental dinucleotide block for various research and therapeutic applications. The enzymatic approach offers a highly specific and efficient alternative to traditional chemical synthesis methods, operating under mild aqueous conditions. This document outlines the core principles, detailed experimental protocols, and expected outcomes based on established methodologies.

Core Principle: T4 RNA Ligase-Mediated Ligation

The primary enzyme utilized for the synthesis of TpT is T4 RNA Ligase . While its name suggests a preference for RNA substrates, T4 RNA ligase has been demonstrated to efficiently catalyze the formation of a phosphodiester bond between single-stranded deoxyribonucleotides.[1][2][3] The reaction proceeds via the ligation of a donor molecule, a thymidine nucleotide with a 5'-phosphate and a 3'-phosphate (pTp), to an acceptor molecule, a thymidine nucleotide with a free 3'-hydroxyl group (pT).

The overall reaction can be summarized as follows:

Acceptor (Thymidine 5'-monophosphate) + Donor (Thymidine 3',5'-bisphosphate) --(T4 RNA Ligase, ATP)--> Thymidylyl-(3'->5')-thymidine (TpT) + Pi

Experimental Workflow

The enzymatic synthesis of TpT involves a straightforward workflow, encompassing reaction setup, incubation, and product purification.

Quantitative Data Summary

The yield of the enzymatic synthesis of dinucleotides using T4 RNA ligase is influenced by the specific substrates and reaction conditions. The table below summarizes typical yields for the addition of deoxyribonucleoside 3',5'-bisphosphates to an oligodeoxyribonucleotide acceptor, which serves as a strong indicator for the expected yield of TpT synthesis.

| Donor Substrate | Acceptor Substrate | Reported Yield (%) | Reference |

| Deoxyribonucleoside 3',5'-bisphosphates | Oligodeoxyribonucleotides | 54 to >95 | [3] |

| Oligodeoxyribonucleotides | Oligodeoxyribonucleotides | 22 to 81 | [2] |

Table 1. Reported yields for T4 RNA ligase-catalyzed ligation of deoxyribonucleotides.

Detailed Experimental Protocol

This protocol is a generalized procedure for the synthesis of TpT using T4 RNA ligase. Optimization of reactant concentrations and incubation time may be required to achieve maximum yield.

Materials:

-

Thymidine 5'-monophosphate (pT) - Acceptor

-

Thymidine 3',5'-bisphosphate (pTp) - Donor

-

T4 RNA Ligase (High Concentration)

-

10x T4 RNA Ligase Reaction Buffer (typically contains 500 mM Tris-HCl, 100 mM MgCl₂, 100 mM DTT, 10 mM ATP)

-

Nuclease-free water

-

Reaction tubes

-

Incubator or water bath at 37°C

-

HPLC system for purification and analysis

Procedure:

-

Reaction Setup:

-

In a nuclease-free microcentrifuge tube, combine the following components in the specified order:

-

Nuclease-free water to a final volume of 20 µL

-

2 µL of 10x T4 RNA Ligase Reaction Buffer

-

Thymidine 5'-monophosphate (pT) to a final concentration of 1 mM

-

Thymidine 3',5'-bisphosphate (pTp) to a final concentration of 0.5 mM (a 2:1 acceptor to donor ratio is often a good starting point)

-

1-2 µL of high concentration T4 RNA Ligase (e.g., 10-20 units)

-

-

Gently mix the components by pipetting.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 2 to 12 hours. The optimal incubation time should be determined empirically.

-

-

Enzyme Inactivation:

-

To stop the reaction, heat the mixture at 65°C for 15 minutes.

-

-

Product Purification:

-

The TpT dinucleotide product can be purified from the reaction mixture using reverse-phase high-performance liquid chromatography (HPLC).

-

A C18 column is typically used with a gradient of an appropriate buffer system (e.g., triethylammonium acetate and acetonitrile).

-

-

Analysis:

-

The purity of the collected fractions should be assessed by analytical HPLC.

-

The identity of the product can be confirmed by mass spectrometry.

-

Quantify the yield by UV-Vis spectrophotometry at 267 nm.

-

Signaling Pathway and Logical Relationships

The enzymatic ligation process follows a defined logical progression from substrates to the final product, as illustrated in the diagram below.

Conclusion

The enzymatic synthesis of Thymidylyl-(3'->5')-thymidine using T4 RNA ligase presents a robust and highly specific method for producing this essential dinucleotide. The mild reaction conditions and high potential yields make it an attractive alternative to chemical synthesis, particularly for applications requiring high purity and biological compatibility. The detailed protocol and workflow provided in this guide offer a solid foundation for researchers and drug development professionals to implement this methodology in their laboratories.

References

- 1. Ligation of single-stranded oligodeoxyribonucleotides by T4 RNA ligase. | Sigma-Aldrich [sigmaaldrich.com]

- 2. T4 RNA ligase catalyzed synthesis of base analogue-containing oligodeoxyribonucleotides and a characterization of their thermal stabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. T4 RNA ligase catalyzed synthesis of base analogue-containing oligodeoxyribonucleotides and a characterization of their thermal stabilities - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Thymidylyl-(3'->5')-thymidine using High-Performance Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymidylyl-(3'->5')-thymidine (TpT), a dinucleotide, is a fundamental component of DNA and its quantification is crucial in various research areas, including DNA damage and repair studies, oligonucleotide-based therapeutics development, and in vitro diagnostic assays. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the accurate quantification of TpT. This application note provides a detailed protocol for the analysis of TpT using reversed-phase HPLC with UV detection, summarizing key quantitative data and experimental procedures.

Principle

Reversed-phase HPLC separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Thymidylyl-(3'->5')-thymidine, being a moderately polar molecule, can be effectively separated from other nucleotides, nucleosides, and related impurities using a gradient elution with a mixture of an aqueous buffer and an organic solvent such as acetonitrile. The addition of an ion-pairing agent to the mobile phase can further enhance the retention and resolution of the negatively charged phosphate backbone of the dinucleotide. Detection is typically performed using a UV detector at a wavelength where thymine exhibits maximum absorbance, around 260-270 nm.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of thymidine and related compounds by HPLC, which can be adapted and validated for Thymidylyl-(3'->5')-thymidine.

Table 1: HPLC Method Validation Parameters for Thymine Quantification [1][2]

| Parameter | Typical Value |

| Linearity Range | 5 - 500 nmol/ml |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 1.2 nmol/ml |

| Limit of Quantification (LOQ) | 10 nmol/ml |

| Intra-day Precision (%RSD) | < 9.6% |

| Inter-day Precision (%RSD) | < 9.6% |

| Accuracy | ± 20% |

Table 2: Example HPLC Columns for Nucleotide and Nucleoside Separation

| Column Type | Stationary Phase | Separation Mode(s) |

| Zorbax C18 | Octadecylsilane | Reversed-Phase[3] |

| Spherisorb C18 | Octadecylsilane | Reversed-Phase[1] |

| Amaze HD | Not Specified | Hydrogen-bonding and Cation-exchange[4] |

| SHARC 1 | Not Specified | Specific Hydrogen-bond Adsorption[5] |

Experimental Protocol

This protocol outlines a general procedure for the quantification of Thymidylyl-(3'->5')-thymidine using reversed-phase HPLC. Method optimization and validation are essential for specific applications.

Materials and Reagents

-

Thymidylyl-(3'->5')-thymidine standard (purity ≥ 95%)

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Ammonium acetate

-

Tetrabutylammonium hydrogen sulfate (ion-pairing agent, optional)

-

Formic acid or acetic acid for pH adjustment

-

Ultrapure water (18.2 MΩ·cm)

-

0.22 µm syringe filters

Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Binary or quaternary pump

-

Autosampler

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

-

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Analytical balance

-

pH meter

-

Vortex mixer

-

Centrifuge

Procedure

1. Standard Solution Preparation

-

Accurately weigh a known amount of Thymidylyl-(3'->5')-thymidine standard.

-

Dissolve the standard in ultrapure water or a suitable buffer to prepare a stock solution (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase A to cover the desired concentration range (e.g., 1-100 µg/mL).

-

Filter all standard solutions through a 0.22 µm syringe filter before injection.

2. Sample Preparation

-

The sample preparation will vary depending on the matrix. For aqueous samples, dilution with mobile phase A may be sufficient.

-

For complex matrices (e.g., biological samples), protein precipitation (e.g., with trichloroacetic acid or acetonitrile) followed by centrifugation and filtration may be necessary.[1]

-

Ensure the final sample solvent is compatible with the mobile phase.

-

Filter all samples through a 0.22 µm syringe filter before injection.

3. HPLC Method Parameters

-

Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 50 mM Ammonium acetate buffer, pH 6.0 (adjust with acetic acid). For ion-pairing, 5 mM tetrabutylammonium hydrogen sulfate can be added.[1]

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

0-5 min: 5% B

-

5-20 min: 5-30% B (linear gradient)

-

20-25 min: 30% B

-

25-26 min: 30-5% B (linear gradient)

-

26-35 min: 5% B (equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 267 nm

4. Data Analysis

-

Generate a calibration curve by plotting the peak area of the Thymidylyl-(3'->5')-thymidine standards against their known concentrations.

-

Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

-

Quantify the amount of Thymidylyl-(3'->5')-thymidine in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Caption: Experimental workflow for TpT quantification.

Caption: Principle of reversed-phase HPLC separation.

References

- 1. Validation of a HPLC method for the measurement of erythrocyte encapsulated thymidine phosphorylase (EE-TP) activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thymine Dimer-Induced Structural Changes to the DNA Duplex Examined with Reactive Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. helixchrom.com [helixchrom.com]

- 5. HPLC Separation of Thymidine, Uridine, Adenosine, Guanosine, and Cytidine Using the Hydrogen Bonding Method | SIELC Technologies [sielc.com]

Application Notes and Protocols for the Mass Spectrometry Analysis of Thymidylyl-(3'->5')-thymidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymidylyl-(3'->5')-thymidine, a dinucleotide commonly denoted as d(TpT), is a fundamental component of DNA. Its accurate identification and quantification are crucial in various research areas, including DNA damage and repair studies, oligonucleotide therapeutics development, and metabolomics. This document provides detailed application notes and experimental protocols for the analysis of d(TpT) using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Principle of Analysis

The method described herein utilizes reversed-phase liquid chromatography for the separation of d(TpT) from complex matrices. Following chromatographic separation, electrospray ionization (ESI) in the negative ion mode is employed to generate deprotonated molecular ions of d(TpT). These precursor ions are then subjected to collision-induced dissociation (CID) in a triple quadrupole mass spectrometer. The resulting specific fragment ions are monitored for highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM).

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to avoid ion suppression and ensure the longevity of the analytical column and mass spectrometer.

Materials:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

0.1% Formic acid in water (optional, for pH adjustment)

-

Syringe filters (0.22 µm, PTFE or nylon)

Protocol for Aqueous Samples (e.g., cell lysates, plasma):

-

To 100 µL of the aqueous sample, add 300 µL of ice-cold methanol to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant.

-

Evaporate the supernatant to dryness using a vacuum concentrator.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase conditions (e.g., 95% Mobile Phase A: 5% Mobile Phase B).

-

Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.

Liquid Chromatography (LC)

Instrumentation:

-

A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

LC Parameters:

| Parameter | Recommended Conditions |

| Column | Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |

| Mobile Phase A | 10 mM Triethylammonium acetate (TEAA) in water, pH 7.0 |

| Mobile Phase B | 10 mM Triethylammonium acetate (TEAA) in 50:50 acetonitrile:water |

| Gradient | 0-2 min: 5% B; 2-10 min: 5-40% B; 10-12 min: 40-95% B; 12-14 min: 95% B; 14-15 min: 95-5% B; 15-20 min: 5% B |

| Flow Rate | 0.25 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS)

Instrumentation:

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS Parameters:

| Parameter | Recommended Conditions |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120°C |

| Desolvation Temperature | 350°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 600 L/hr |

| Collision Gas | Argon |

Quantitative Data

The quantification of d(TpT) is achieved by monitoring specific precursor-to-product ion transitions. The molecular weight of d(TpT) is 546.4 g/mol . In negative ESI mode, the singly charged precursor ion [M-H]⁻ is observed.

MRM Transitions for Thymidylyl-(3'->5')-thymidine:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| d(TpT) | 545.4 | 321.1 | 30 | 15 |

| d(TpT) | 545.4 | 125.0 | 30 | 25 |

Note: Cone voltage and collision energy are instrument-dependent and should be optimized for the specific mass spectrometer being used.

Visualizations

Experimental Workflow

The overall experimental process from sample preparation to data analysis is depicted in the following workflow diagram.

Fragmentation Pathway

The fragmentation of the deprotonated d(TpT) precursor ion ([M-H]⁻ at m/z 545.4) primarily occurs at the phosphodiester bond and the glycosidic bonds. The major observed product ions are a result of these cleavages.

Conclusion

The LC-MS/MS method detailed in this document provides a robust and sensitive approach for the quantitative analysis of Thymidylyl-(3'->5')-thymidine. The provided protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the specific MRM transitions, offer a solid foundation for researchers in various fields. Optimization of instrument-specific parameters is recommended to achieve the best performance. The visualization of the experimental workflow and fragmentation pathway aids in understanding the analytical process.

Application Notes and Protocols: Incorporation of Thymidylyl-(3'->5')-thymidine into DNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise sequence of nucleotides in a DNA molecule is fundamental to its function. While DNA polymerases faithfully replicate DNA using single deoxynucleoside triphosphates (dNTPs) as building blocks, the direct enzymatic incorporation of a pre-formed dinucleotide, such as thymidylyl-(3'->5')-thymidine (dTpdT), into a growing DNA strand is not a known biological process. However, the presence of adjacent thymidine residues in a DNA sequence is of significant biological interest, particularly in the context of DNA damage and repair.

These application notes provide a comprehensive overview of how a dTpdT moiety can be incorporated into a DNA oligonucleotide through chemical synthesis. Furthermore, we delve into the significant biological implications of adjacent thymidines, focusing on the formation of thymine dimers, a common form of DNA damage, and the cellular mechanisms that repair this lesion. Protocols for the synthesis and analysis of DNA containing a dTpdT unit are also detailed.

Part 1: Chemical Incorporation of Thymidylyl-(3'->5')-thymidine into DNA

The most effective method for incorporating a dTpdT sequence into a DNA molecule is through solid-phase phosphoramidite chemical synthesis. This technique allows for the creation of custom oligonucleotides with a defined sequence.

Experimental Protocol: Solid-Phase Synthesis of an Oligonucleotide Containing dTpdT

This protocol outlines the general steps for synthesizing a DNA oligonucleotide containing a thymidylyl-(3'->5')-thymidine moiety using an automated DNA synthesizer.

Materials:

-

Controlled pore glass (CPG) solid support functionalized with the initial nucleoside.

-

Thymidine phosphoramidite.

-

Other required nucleoside phosphoramidites (dA, dC, dG).

-

Activator solution (e.g., 5-(ethylthio)-1H-tetrazole).

-

Oxidizing solution (e.g., iodine/water/pyridine).

-

Capping reagents (e.g., acetic anhydride and 1-methylimidazole).

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane).

-

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide).

-

Purification system (e.g., High-Performance Liquid Chromatography - HPLC).

Procedure:

-

Synthesis Initiation (Detritylation): The synthesis begins with the removal of the 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support by treating it with the deblocking solution.[1]

-

Coupling: The first thymidine phosphoramidite is activated by the activator solution and then coupled to the 5'-hydroxyl group of the support-bound nucleoside. To incorporate the second thymidine of the dTpdT unit, this coupling step is repeated with another thymidine phosphoramidite in the next cycle.[2]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.[1]

-

Iteration: The four steps (detritylation, coupling, capping, and oxidation) are repeated for each subsequent nucleotide in the desired sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and the protecting groups from the phosphate backbone and the bases are removed by incubation with a cleavage and deprotection solution.

-

Purification: The final oligonucleotide product is purified, typically by reverse-phase HPLC, to remove any impurities and truncated sequences.[3]

Logical Workflow for Solid-Phase Oligonucleotide Synthesis

Caption: Workflow of phosphoramidite solid-phase DNA synthesis.

Part 2: Biological Significance of Adjacent Thymidines: DNA Damage and Repair

The presence of a thymidylyl-(3'->5')-thymidine sequence in DNA makes it a potential target for damage induced by ultraviolet (UV) radiation. UV light can cause the formation of a covalent linkage between the two adjacent thymine bases, creating a thymine dimer.[4][5][6][7] This lesion distorts the DNA double helix, which can block DNA replication and transcription.[6][8]

Cellular Repair Mechanisms for Thymine Dimers

Cells have evolved sophisticated DNA repair mechanisms to correct thymine dimers and maintain genomic integrity. The two primary pathways for repairing these lesions are Photoreactivation and Nucleotide Excision Repair (NER).

Table 1: Comparison of Thymine Dimer Repair Mechanisms

| Feature | Photoreactivation | Nucleotide Excision Repair (NER) |

| Enzyme(s) | Photolyase | A complex of several proteins (e.g., Uvr proteins in E. coli) |

| Energy Source | Visible light | ATP |

| Mechanism | Directly reverses the dimer by breaking the covalent bonds.[4][8] | Excises the damaged DNA segment containing the dimer.[5][6] |

| Replacement Synthesis | No | Yes, the gap is filled by DNA polymerase and sealed by DNA ligase.[5][6] |

| Presence in Humans | No | Yes |

Experimental Protocol: In Vitro Nucleotide Excision Repair Assay

This protocol allows for the in vitro assessment of NER activity on a DNA substrate containing a thymine dimer.

Materials:

-

Purified DNA substrate (e.g., a plasmid or oligonucleotide) containing a site-specific thymine dimer.

-

Cell-free extract or purified NER enzymes.

-

Reaction buffer containing ATP and other necessary cofactors.

-

Radiolabeled dNTPs (e.g., [α-³²P]dCTP).

-

DNA polymerase and DNA ligase.

-

Denaturing polyacrylamide gel electrophoresis (PAGE) system.

-

Phosphorimager or autoradiography film.

Procedure:

-

Reaction Setup: Combine the DNA substrate, cell-free extract or purified enzymes, reaction buffer, and radiolabeled dNTPs in a microcentrifuge tube.

-

Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C for E. coli enzymes or 37°C for human cell extracts) for a specified time to allow for repair to occur.

-

Enzyme Inactivation: Stop the reaction by adding a stop solution (e.g., EDTA and proteinase K) and incubating at a higher temperature.

-

DNA Precipitation: Precipitate the DNA to remove unincorporated dNTPs.

-

Gel Electrophoresis: Resuspend the DNA in a loading buffer and run it on a denaturing polyacrylamide gel to separate the DNA fragments by size.

-

Visualization: Visualize the radiolabeled DNA fragments using a phosphorimager or by exposing the gel to autoradiography film. The presence of a labeled fragment corresponding to the repaired DNA indicates successful NER activity.

Signaling Pathway for Nucleotide Excision Repair

Caption: The nucleotide excision repair (NER) pathway for thymine dimers.

Conclusion

While the direct enzymatic incorporation of thymidylyl-(3'->5')-thymidine into DNA is not a known biological phenomenon, the study of DNA containing this dinucleotide is crucial for understanding the mechanisms of UV-induced DNA damage and repair. The chemical synthesis of oligonucleotides provides a powerful tool for researchers to create specific DNA substrates for these studies. The protocols and information provided herein are intended to serve as a valuable resource for scientists in the fields of molecular biology, drug development, and cancer research.

References

- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 2. crchudequebec.ulaval.ca [crchudequebec.ulaval.ca]

- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 4. mun.ca [mun.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. abeomics.com [abeomics.com]

- 7. fiveable.me [fiveable.me]

- 8. DNA Repair - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: The Role of Thymidylyl-(3'->5')-thymidine in PCR Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed examination of the potential use of Thymidylyl-(3'->5')-thymidine (TpT), a dinucleotide monophosphate, in Polymerase Chain Reaction (PCR) applications. A thorough review of current literature and standard molecular biology practices reveals that TpT is not a substrate for DNA polymerases and, therefore, is not utilized in conventional PCR protocols. These application notes will elucidate the fundamental principles of PCR, detail the roles of its core components, and explain the structural and enzymatic constraints that prevent the incorporation of dinucleotides like TpT. Furthermore, we will explore related concepts of modified nucleotides that are successfully used in PCR to provide a comparative context.

Introduction to PCR

The Polymerase Chain Reaction is a cornerstone of molecular biology, enabling the exponential amplification of specific DNA segments. The technique relies on a thermostable DNA polymerase to synthesize new DNA strands complementary to a template. This process is cyclical, with each cycle comprising three main steps: denaturation of the double-stranded DNA template, annealing of primers to the single-stranded templates, and extension of the primers by the DNA polymerase.

The fundamental building blocks for the newly synthesized DNA strands are deoxynucleoside triphosphates (dNTPs), which include dATP, dCTP, dGTP, and dTTP.[1][] These molecules provide both the nucleobase to be incorporated and the energy required for the formation of the phosphodiester bond.[3]

The Structure of Thymidylyl-(3'->5')-thymidine (TpT)

Thymidylyl-(3'->5')-thymidine is a dinucleotide, meaning it consists of two thymidine nucleosides linked together. The linkage is a phosphodiester bond between the 3' carbon of the first thymidine and the 5' carbon of the second. Crucially, this molecule is a dinucleotide monophosphate, not a triphosphate.

Why Thymidylyl-(3'->5')-thymidine is Not Used in PCR

The enzymatic mechanism of DNA polymerases during PCR is highly specific and presents several barriers to the incorporation of a dinucleotide like TpT.

-

Lack of a Triphosphate Group: DNA polymerases catalyze the formation of a phosphodiester bond by coupling the 5'-phosphate group of an incoming dNTP to the 3'-hydroxyl group of the growing DNA strand. The cleavage of the pyrophosphate (two phosphate groups) from the dNTP provides the necessary energy for this reaction. TpT, being a monophosphate, lacks this high-energy bond and therefore cannot serve as a substrate for the polymerase.

-

Steric Hindrance: The active site of a DNA polymerase is precisely shaped to accommodate a single deoxynucleoside triphosphate. A larger dinucleotide molecule like TpT would likely not fit into the active site, preventing its incorporation.

-

Requirement for a 3'-Hydroxyl Group: For DNA synthesis to continue, the newly incorporated nucleotide must present a free 3'-hydroxyl group for the next incoming dNTP to be added. While the terminal thymidine in TpT does have a 3'-hydroxyl group, the entire molecule cannot be incorporated in the first place.

The workflow of a standard PCR is depicted below, illustrating the role of dNTPs.

Caption: A diagram of the polymerase chain reaction (PCR) workflow.

Modified Nucleotides That ARE Used in PCR

While TpT is not suitable for PCR, various other modified nucleotides are routinely and successfully used. These are typically mononucleotide triphosphates with modifications to the base or sugar moiety. Such modifications allow for the introduction of labels or functional groups into the amplified DNA.[4]

| Modified Nucleotide Type | Modification | Application | Reference |

| Biotinylated dNTPs | Biotin attached to the nucleobase | Labeling of PCR products for subsequent detection or purification. | [4] |

| Fluorescently Labeled dNTPs | A fluorophore conjugated to the nucleobase | Real-time PCR monitoring and in situ hybridization probes. | N/A |

| Aminoallyl-dUTP | An aminoallyl linker on the uracil base | Post-PCR labeling with amine-reactive dyes or other molecules. | [4] |

| Deoxyuridine Triphosphate (dUTP) | Uracil instead of thymine | Carry-over contamination prevention in conjunction with Uracil-DNA Glycosylase (UDG). | [3] |

| Unnatural Base Pairs (UBPs) | Non-standard nucleobases (e.g., dZTP, dPTP) | Expansion of the genetic alphabet for synthetic biology applications. | [5][6] |

The incorporation of these modified dNTPs is possible because they retain the essential triphosphate group and can be accommodated by the active site of DNA polymerases, sometimes requiring engineered enzymes.[7]

Hypothetical Considerations and Alternative Applications

For a dinucleotide to be theoretically incorporated in a PCR-like reaction, it would require significant chemical modification and a specially engineered polymerase. The dinucleotide would need to be synthesized with a triphosphate at its 5' end. Even then, the efficiency of incorporation would likely be very low due to steric challenges in the polymerase's active site.

While not applicable to PCR, dinucleotides like TpT could have relevance in other molecular biology techniques, such as:

-

Ligation Assays: Dinucleotides could potentially be used as substrates for DNA ligases in specific applications, such as the ligation chain reaction (LCR), although this is not a standard approach.[8]

-

Structural Studies: Dinucleotides are valuable in biophysical and structural studies of DNA, such as X-ray crystallography and NMR spectroscopy, to understand DNA conformation and drug-DNA interactions.

The logical relationship of why TpT is not used in PCR is outlined in the following diagram.

Caption: Logical diagram of why TpT is not a substrate for PCR.

Standard PCR Protocol (Illustrative Example)

This protocol describes a standard PCR for the amplification of a 500 bp DNA fragment from a plasmid template. It serves as a reference to highlight the standard components.

Materials:

-

DNA Template (e.g., plasmid DNA at 10 ng/µL)

-

Forward Primer (10 µM)

-

Reverse Primer (10 µM)

-

dNTP Mix (10 mM each)

-

Thermostable DNA Polymerase (e.g., Taq polymerase, 5 U/µL)

-

10x PCR Buffer (containing MgCl₂)

-

Nuclease-free water

Procedure:

-

Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For a single 50 µL reaction, combine the following:

| Component | Volume (µL) | Final Concentration |

| 10x PCR Buffer | 5 | 1x |

| dNTP Mix (10 mM) | 1 | 0.2 mM |

| Forward Primer (10 µM) | 2.5 | 0.5 µM |

| Reverse Primer (10 µM) | 2.5 | 0.5 µM |

| DNA Template (10 ng/µL) | 1 | 10 ng |

| Taq Polymerase (5 U/µL) | 0.5 | 2.5 Units |

| Nuclease-free water | 37.5 | - |

| Total Volume | 50 |

-

Thermal Cycling: Place the reaction tubes in a thermal cycler and run the following program:

| Step | Temperature (°C) | Time | Cycles |

| Initial Denaturation | 95 | 2 minutes | 1 |

| Denaturation | 95 | 30 seconds | \multirow{3}{*}{30} |

| Annealing | 58 | 30 seconds | |

| Extension | 72 | 30 seconds | |

| Final Extension | 72 | 5 minutes | 1 |

| Hold | 4 | ∞ | 1 |

-

Analysis: Analyze the PCR product by running 5-10 µL of the reaction on a 1% agarose gel stained with a DNA-binding dye. A band of approximately 500 bp should be visible.

Conclusion

Thymidylyl-(3'->5')-thymidine is not used in PCR applications because it does not meet the fundamental substrate requirements of DNA polymerases. Specifically, it lacks the 5'-triphosphate group necessary for providing the energy for phosphodiester bond formation and is too large to fit into the enzyme's active site. While the field of PCR has embraced a wide array of modified mononucleotides to expand its utility, the direct enzymatic incorporation of dinucleotides remains outside the scope of current technology. Researchers interested in incorporating specific dinucleotide moieties into DNA sequences should consider chemical DNA synthesis followed by enzymatic ligation rather than PCR-based approaches.

References

- 1. Using dNTP in Polymerase Chain Reaction (PCR) | BioChain Institute Inc. [biochain.com]

- 3. PCR Setup—Six Critical Components to Consider | Thermo Fisher Scientific - KR [thermofisher.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Enzymatic incorporation of a third nucleobase pair - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

Application Notes and Protocols for Solid-Phase Synthesis of Thymidylyl-(3'->5')-thymidine (TpT)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase synthesis of the dinucleotide Thymidylyl-(3'->5')-thymidine (TpT) utilizing the highly efficient phosphoramidite method. The procedures outlined are intended for use in research and development settings for the chemical synthesis of oligonucleotides.

Overview of the Synthesis Strategy

The solid-phase synthesis of TpT is a cyclical process involving four key chemical reactions for each nucleotide addition: detritylation, coupling, capping, and oxidation. The synthesis is performed on a solid support, typically Controlled Pore Glass (CPG), which allows for the easy removal of excess reagents and byproducts by simple filtration and washing. The synthesis proceeds in the 3' to 5' direction, starting with the first nucleoside (thymidine) anchored to the solid support at its 3'-hydroxyl group.

Key Materials and Reagents

| Reagent/Material | Function | Supplier Examples |

| Thymidine-CPG | Solid support with the initial nucleoside | Glen Research, Sigma-Aldrich |

| Thymidine Phosphoramidite | Building block for the second nucleotide | Sigma-Aldrich, ChemGenes |

| Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | Detritylation agent to remove the 5'-DMT protecting group | Various chemical suppliers |

| Acetonitrile (Anhydrous) | Solvent for phosphoramidite and activator | Various chemical suppliers |

| 1H-Tetrazole or 5-Ethylthio-1H-tetrazole (ETT) | Activator for the coupling reaction | Glen Research, Sigma-Aldrich |

| Acetic Anhydride/N-Methylimidazole (Capping Mix A/B) | Capping reagents to block unreacted 5'-hydroxyl groups | Various chemical suppliers |

| Iodine Solution (in THF/Pyridine/Water) | Oxidizing agent to stabilize the phosphite triester linkage | Various chemical suppliers |

| Concentrated Ammonium Hydroxide | Reagent for cleavage from the solid support and deprotection | Various chemical suppliers |

Quantitative Data Summary

The following table summarizes the key quantitative parameters for each step of the synthesis cycle for one coupling of thymidine phosphoramidite.

| Step | Reagent(s) | Concentration | Volume/Excess | Reaction Time | Typical Yield/Efficiency |

| Detritylation | 3% TCA or DCA in DCM | 3% (w/v) | ~1 mL per µmol of support | 60 - 180 seconds | >99% |

| Coupling | Thymidine Phosphoramidite | 0.1 M in Acetonitrile | 5-10 fold molar excess | 30 - 60 seconds | 98-99.5%[1] |

| 1H-Tetrazole or ETT | 0.45 M in Acetonitrile | 20-fold molar excess | 30 - 60 seconds | 98-99.5%[2] | |

| Capping | Capping Mix A (Acetic Anhydride) & B (N-Methylimidazole) | Standard commercial preparations | ~0.5 mL each per µmol of support | 30 - 60 seconds | >99% |

| Oxidation | 0.02 - 0.1 M Iodine in THF/Pyridine/Water | 0.02 - 0.1 M | ~1 mL per µmol of support | 30 - 60 seconds | >99% |

| Cleavage & Deprotection | Concentrated Ammonium Hydroxide | ~28-30% | ~1-2 mL | 1-2 hours at room temp (cleavage), 8-16 hours at 55°C (deprotection) | High |

Experimental Protocols

The following protocols are designed for automated solid-phase oligonucleotide synthesizers but can be adapted for manual synthesis. The synthesis is initiated with the first thymidine nucleoside pre-attached to the CPG solid support.

Synthesis Cycle for the Addition of the Second Thymidine

This cycle describes the addition of the second thymidine unit to the support-bound thymidine.

Step 1: Detritylation

-

Wash the Thymidine-CPG support with anhydrous acetonitrile (2 x 1 mL).

-

Add 1 mL of 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in dichloromethane (DCM) to the column containing the CPG support.

-

Allow the reaction to proceed for 60-180 seconds. The appearance of an orange color indicates the cleavage of the 4,4'-dimethoxytrityl (DMT) group.[3]

-

Wash the CPG support thoroughly with anhydrous acetonitrile (3 x 1 mL) to remove the acid and the cleaved DMT group.

Step 2: Coupling

-

Prepare the coupling solution by mixing a 5-10 fold molar excess of Thymidine Phosphoramidite (0.1 M in acetonitrile) and a 20-fold molar excess of an activator such as 1H-Tetrazole or 5-Ethylthio-1H-tetrazole (ETT) (0.45 M in acetonitrile).[2]

-

Pass the coupling solution through the CPG column.

-

Allow the coupling reaction to proceed for 30-60 seconds.

-

Wash the CPG support with anhydrous acetonitrile (2 x 1 mL) to remove unreacted phosphoramidite and activator.

Step 3: Capping

-

Prepare the capping solution by mixing equal volumes of Capping Mix A (acetic anhydride/lutidine/THF) and Capping Mix B (N-methylimidazole/THF).

-

Add the capping solution to the CPG column.

-

Allow the capping reaction to proceed for 30-60 seconds to acetylate any unreacted 5'-hydroxyl groups.

-

Wash the CPG support with anhydrous acetonitrile (2 x 1 mL).

Step 4: Oxidation

-

Add a solution of 0.02-0.1 M iodine in a mixture of tetrahydrofuran (THF), pyridine, and water to the CPG column.

-

Allow the oxidation to proceed for 30-60 seconds to convert the unstable phosphite triester linkage to a stable phosphate triester.

-

Wash the CPG support with anhydrous acetonitrile (3 x 1 mL).

At the completion of this cycle, the fully protected TpT dinucleotide is attached to the solid support.

Cleavage and Deprotection

-

After the final synthesis cycle, wash the CPG support with acetonitrile and dry the support thoroughly under a stream of argon or nitrogen.

-

Transfer the CPG support to a sealed reaction vial.

-

Add 1-2 mL of concentrated ammonium hydroxide to the vial.

-

Keep the vial at room temperature for 1-2 hours to cleave the dinucleotide from the CPG support.

-

Transfer the ammonium hydroxide solution containing the cleaved oligonucleotide to a new vial.

-

Seal the vial and heat at 55°C for 8-16 hours to remove the cyanoethyl protecting groups from the phosphate backbone.

-

Cool the vial to room temperature and then evaporate the ammonium hydroxide to dryness using a centrifugal evaporator.

-

The resulting pellet contains the deprotected TpT dinucleotide, which can then be purified by HPLC.

Visualizations

Workflow for Solid-Phase Synthesis of TpT

Caption: Workflow of the solid-phase synthesis of Thymidylyl-(3'->5')-thymidine.

Chemical Pathway for one Synthesis Cycle

Caption: Key chemical transformations during one cycle of TpT synthesis.

References

Application Notes and Protocols for Fluorescent Labeling of Thymidylyl-(3'->5')-thymidine (TpT)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the fluorescent labeling of the dinucleotide Thymidylyl-(3'->5')-thymidine (TpT). These guidelines are intended to assist researchers in the fields of biochemistry, molecular biology, and drug development in the preparation of fluorescently tagged TpT for various applications, including enzymatic assays, binding studies, and high-throughput screening.

Introduction

Thymidylyl-(3'->5')-thymidine (TpT) is a dinucleotide that can serve as a simple model for protein-DNA interactions, a substrate for nucleases, or a building block for longer oligonucleotides. Fluorescently labeling TpT allows for sensitive and quantitative detection in a variety of experimental settings, offering an alternative to radioactive methods. The choice of labeling strategy depends on the desired position of the fluorophore and the specific experimental requirements. This document outlines two primary strategies for labeling pre-synthesized TpT:

-

Amine-Reactive Labeling: This two-step method involves the introduction of a primary amine group onto the TpT molecule, followed by conjugation with an amine-reactive fluorescent dye, such as an N-hydroxysuccinimidyl (NHS) ester or an isothiocyanate.

-

Click Chemistry Labeling: This highly efficient and specific method also involves a two-step process: introduction of an alkyne or azide moiety onto TpT, followed by a copper(I)-catalyzed or strain-promoted cycloaddition reaction with a corresponding azide- or alkyne-functionalized fluorophore.

Data Presentation: Comparison of Labeling Chemistries

| Feature | Amine-Reactive Labeling (NHS Ester/Isothiocyanate) | Click Chemistry (CuAAC/SPAAC) |

| Specificity | High for primary amines. Can have side reactions with other nucleophiles at high pH. | Extremely high (bioorthogonal). No side reactions with native biomolecules.[1][] |

| Reaction Conditions | Typically pH 8.5-9.5 for NHS esters, >pH 9 for isothiocyanates.[3] | Aqueous buffer, room temperature. CuAAC requires a copper catalyst.[1][4] |

| Efficiency | Generally good, can be variable depending on conditions and substrate. | Very high, often quantitative.[4] |

| Stability of Linkage | Stable amide or thiourea bond. | Stable triazole linkage.[][4] |